2-bromo-1-[3-(cyclopentyloxy)phenyl]ethan-1-one
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Overview
Description
2-bromo-1-[3-(cyclopentyloxy)phenyl]ethan-1-one is an organic compound with the molecular formula C13H15BrO2 and a molecular weight of 283.16 g/mol . This compound is characterized by the presence of a bromine atom, a cyclopentyloxy group, and a phenyl ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1-[3-(cyclopentyloxy)phenyl]ethan-1-one typically involves the bromination of 1-[3-(cyclopentyloxy)phenyl]ethan-1-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or acetonitrile . The reaction conditions often include maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-bromo-1-[3-(cyclopentyloxy)phenyl]ethan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as ethanol or dimethylformamide (DMF).
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted ethanone derivatives.
Reduction: Formation of 1-[3-(cyclopentyloxy)phenyl]ethanol.
Oxidation: Formation of 3-(cyclopentyloxy)benzoic acid.
Scientific Research Applications
2-bromo-1-[3-(cyclopentyloxy)phenyl]ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-bromo-1-[3-(cyclopentyloxy)phenyl]ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the carbonyl group play crucial roles in its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-1-[3-(methoxy)phenyl]ethan-1-one
- 2-bromo-1-[3-(ethoxy)phenyl]ethan-1-one
- 2-bromo-1-[3-(propoxy)phenyl]ethan-1-one
Uniqueness
2-bromo-1-[3-(cyclopentyloxy)phenyl]ethan-1-one is unique due to the presence of the cyclopentyloxy group, which imparts distinct steric and electronic properties compared to its analogs.
Properties
CAS No. |
937079-27-1 |
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Molecular Formula |
C13H15BrO2 |
Molecular Weight |
283.16 g/mol |
IUPAC Name |
2-bromo-1-(3-cyclopentyloxyphenyl)ethanone |
InChI |
InChI=1S/C13H15BrO2/c14-9-13(15)10-4-3-7-12(8-10)16-11-5-1-2-6-11/h3-4,7-8,11H,1-2,5-6,9H2 |
InChI Key |
WSNTXTKLOUFAST-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC2=CC=CC(=C2)C(=O)CBr |
Purity |
95 |
Origin of Product |
United States |
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